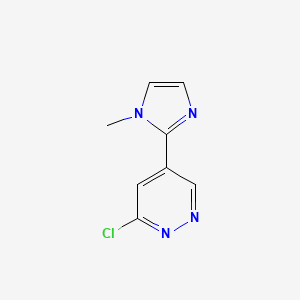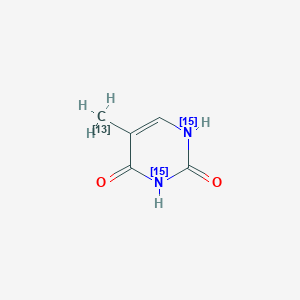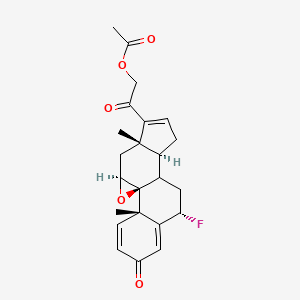
(6a,9b,11b)-21-(Acetyloxy)-9,11-epoxy-6-fluoro-pregna-1,4,16-triene-3,20-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6a,9b,11b)-21-(Acetyloxy)-9,11-epoxy-6-fluoro-pregna-1,4,16-triene-3,20-dione is a synthetic steroidal compound It is characterized by its complex structure, which includes an epoxy group, a fluoro substituent, and an acetyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6a,9b,11b)-21-(Acetyloxy)-9,11-epoxy-6-fluoro-pregna-1,4,16-triene-3,20-dione typically involves multiple steps, starting from a suitable steroidal precursor. The key steps include:
Introduction of the Fluoro Group: This can be achieved through electrophilic fluorination using reagents such as Selectfluor.
Epoxidation: The formation of the epoxy group is usually carried out using peracids like m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of large-scale reactors, efficient purification techniques such as chromatography, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the steroidal backbone, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into hydroxyl groups.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like thiols or amines in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions include various hydroxylated, oxidized, and substituted derivatives of the original compound.
Scientific Research Applications
(6a,9b,11b)-21-(Acetyloxy)-9,11-epoxy-6-fluoro-pregna-1,4,16-triene-3,20-dione has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex steroidal compounds.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory and autoimmune diseases.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical studies.
Mechanism of Action
The mechanism of action of (6a,9b,11b)-21-(Acetyloxy)-9,11-epoxy-6-fluoro-pregna-1,4,16-triene-3,20-dione involves its interaction with specific molecular targets, such as steroid receptors. The compound binds to these receptors, modulating their activity and influencing various cellular pathways. This can lead to anti-inflammatory and immunosuppressive effects, among others.
Comparison with Similar Compounds
Similar Compounds
Dexamethasone: A synthetic steroid with potent anti-inflammatory effects.
Betamethasone: Another synthetic steroid used for its anti-inflammatory and immunosuppressive properties.
Fluocinolone acetonide: A corticosteroid used in dermatology.
Uniqueness
(6a,9b,11b)-21-(Acetyloxy)-9,11-epoxy-6-fluoro-pregna-1,4,16-triene-3,20-dione is unique due to its specific structural features, such as the epoxy group and the fluoro substituent, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C23H25FO5 |
|---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
[2-[(1S,2S,8S,11S,15S,17S)-8-fluoro-2,15-dimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6,13-trien-14-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C23H25FO5/c1-12(25)28-11-19(27)15-5-4-14-16-9-18(24)17-8-13(26)6-7-22(17,3)23(16)20(29-23)10-21(14,15)2/h5-8,14,16,18,20H,4,9-11H2,1-3H3/t14-,16?,18-,20-,21-,22-,23+/m0/s1 |
InChI Key |
BJOXAEQUGXVKND-JMBAEHGISA-N |
Isomeric SMILES |
CC(=O)OCC(=O)C1=CC[C@@H]2[C@@]1(C[C@H]3[C@@]4(C2C[C@@H](C5=CC(=O)C=C[C@@]54C)F)O3)C |
Canonical SMILES |
CC(=O)OCC(=O)C1=CCC2C1(CC3C4(C2CC(C5=CC(=O)C=CC54C)F)O3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R,6S)-6-[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13842245.png)
![tert-butyl N-[4-(2-bromo-3-formylphenoxy)butyl]carbamate](/img/structure/B13842249.png)
![(5R,8R,9S,10R,13S,14S)-13-methyl-4,5,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13842250.png)
![rel-(1R,2R)-3-Oxo-2-[(2Z)-5-(sulfooxy)-2-penten-1-yl]cyclopentaneacetic Acid (relative) Sodium Salt](/img/structure/B13842252.png)
![Ethyl 1-[[6-(6-methylpyridin-3-yl)pyridin-3-yl]methyl]-4-sulfanylidenepyrido[2,3-c]pyridazine-3-carboxylate](/img/structure/B13842260.png)
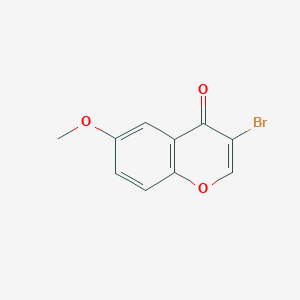


![2-[(4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl)methylamino]propanoic acid](/img/structure/B13842305.png)
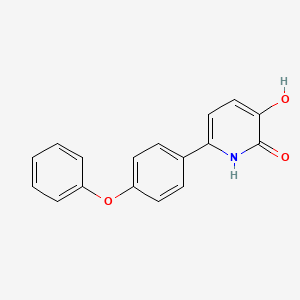
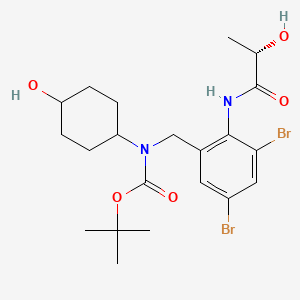
![N-[2-(4-bromophenoxy)ethyl]-4,4-dimethylcyclohexan-1-amine](/img/structure/B13842316.png)
